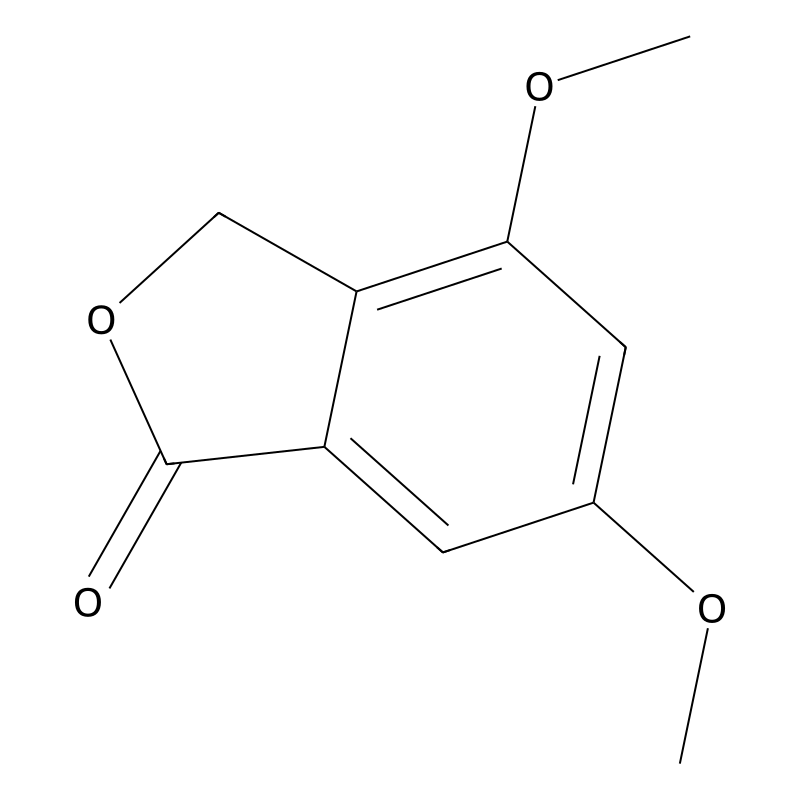4,6-Dimethoxy-phthalide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Chemotherapeutic Effects:
One area of research suggests that DMP's precursor, Phthalide 1, might have potential as a chemotherapeutic agent. A study published in Molecules explored the effects of Phthalide 1 on cell death and its ability to enhance the effects of existing chemotherapy drugs like cyclophosphamide []. The findings suggest that Phthalide 1 may increase cell death and potentially work synergistically with other chemotherapy drugs. However, more research is needed to confirm these findings and understand the mechanisms of action.
Genotoxicity Studies:
The same study mentioned above also investigated the genotoxic potential of Phthalide 1. Genotoxic substances can damage DNA and potentially lead to cancer. The study found that Phthalide 1 exhibited some genotoxic effects in mice []. This is an important consideration for further development as chemotherapeutic drugs themselves can sometimes have genotoxic side effects.
Future Research Directions:
Given the limited research available on 4,6-Dimethoxy-phthalide itself, further studies are needed to explore its potential applications. These could include:
- In-vitro and in-vivo studies to assess its cytotoxicity (cell killing ability) and potential as an anti-cancer agent.
- Investigation of its mechanism of action, if any anti-tumor effects are observed.
- Evaluation of its genotoxicity profile to determine potential safety concerns.
4,6-Dimethoxy-phthalide is a chemical compound with the molecular formula C₁₀H₁₀O₄, classified as a phthalide. Phthalides are a group of cyclic compounds characterized by a lactone structure derived from phthalic acid. This particular compound features two methoxy groups attached to the 4 and 6 positions of the phthalide ring, which contributes to its chemical properties and biological activities. Phthalides are known for their presence in various plants and fungi, where they often exhibit bioactive properties, making them of interest in both natural product chemistry and pharmacology .
4,6-Dimethoxy-phthalide can undergo various chemical transformations typical of phthalide derivatives. These include:
- Oxidation and Reduction: The compound can be oxidized to yield more reactive species or reduced to alter its functional groups.
- Cycloaddition Reactions: It can participate in cycloaddition reactions, forming dimeric structures or other cyclic compounds.
- Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions, allowing for further derivatization .
Phthalides, including 4,6-dimethoxy-phthalide, have been reported to possess various biological activities:
- Antibacterial and Antifungal Properties: Compounds in this class have shown efficacy against certain bacterial and fungal strains.
- Anti-inflammatory Effects: Some studies suggest that phthalides can modulate inflammatory responses.
- Neuroprotective Effects: There is emerging evidence that certain phthalides may help mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases by protecting neuronal health .
The synthesis of 4,6-dimethoxy-phthalide can be achieved through several methods:
- Direct Methoxylation: Starting from phthalic acid derivatives, methoxylation can be performed using methylating agents under acidic or basic conditions.
- One-Pot Reactions: Recent methodologies involve one-pot reactions where precursors are transformed into 4,6-dimethoxy-phthalide through sequential steps without isolating intermediates .
- Biotransformation: Certain fungi have been identified as capable of producing this compound naturally through metabolic pathways .
4,6-Dimethoxy-phthalide has potential applications in various fields:
- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting inflammation or infections.
- Natural Products Chemistry: It is studied for its role in the biosynthesis of other complex natural products.
- Agriculture: Its antibacterial properties could be harnessed in developing natural pesticides or fungicides .
Interaction studies involving 4,6-dimethoxy-phthalide focus on its effects on biological systems:
- Synergistic Effects: Research indicates that combining this compound with other phytochemicals may enhance its antibacterial or antifungal efficacy.
- Mechanistic Studies: Investigations into how this compound interacts at the cellular level are ongoing, particularly regarding its neuroprotective effects and mechanisms of action against pathogens .
Several compounds share structural similarities with 4,6-dimethoxy-phthalide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ligustilide | Contains a similar lactone structure | Exhibits strong anti-inflammatory properties |
| 3,5-Dimethoxyphthalide | Methoxy groups at different positions | Known for neuroprotective effects |
| 5-Methoxyphthalide | One methoxy group only | Less potent in antibacterial activity compared to 4,6-dimethoxy-phthalide |
| 3-Chloro-4-methoxyphthalide | Chlorine substitution on the ring | Enhanced reactivity due to electronegative chlorine |
4,6-Dimethoxy-phthalide is distinguished by its specific arrangement of methoxy groups and its resultant biological activities that may not be present in other derivatives. This uniqueness makes it a valuable compound for further research in both medicinal chemistry and natural product studies .








